[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate
Description
[(1S,2R)-2-(Hydroxymethyl)cyclobutyl]methyl acetate is a chiral cyclobutane-derived ester featuring a hydroxymethyl substituent and an acetate group. Its stereochemistry (1S,2R configuration) and cyclic structure confer unique physicochemical properties, making it relevant in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
ULMCYJQQTKKLOY-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1CC[C@H]1CO |
Canonical SMILES |
CC(=O)OCC1CCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate. One common approach involves the cyclization of a suitable precursor containing a hydroxymethyl group. For example, the reaction of a cyclobutyl alcohol with acetic anhydride can yield the desired compound.
Reaction Conditions: The cyclization reaction typically occurs under acidic conditions, using a Lewis acid catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (p-TsOH). The hydroxymethyl group reacts with the carbonyl group of acetic anhydride, leading to the formation of the cyclobutane ring.
Industrial Production: While industrial-scale production methods may vary, the synthesis of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate often involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions to yield [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol. This reaction is critical for deprotection in multi-step syntheses.
The stereochemistry at C1 and C2 remains intact during hydrolysis due to the stability of the cyclobutane ring .
Oxidation Reactions
The hydroxymethyl group (–CH<sub>2</sub>OH) on the cyclobutane ring is susceptible to oxidation, forming a carboxylate group under strong oxidizing conditions.
The rigid cyclobutane ring may hinder reagent access, necessitating optimized conditions .
Nucleophilic Substitution
The acetate group participates in nucleophilic acyl substitutions, enabling ester interchange or amidations.
Cycloaddition and Ring-Opening Reactions
The cyclobutane ring’s strain (≈26 kcal/mol) allows selective ring-opening or participation in photochemical [2+2] reactions.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Thermal ring-opening | >150°C | Linear alkene derivatives | Limited reports |
| Photochemical [2+2] | UV light, Cu(I) catalyst | Bicyclic adducts | Stereoselectivity observed |
Functionalization of the Hydroxymethyl Group
The –CH<sub>2</sub>OH group undergoes phosphorylation, silylation, or sulfonation for drug-delivery applications .
| Reagent | Product | Application |
|---|---|---|
| (PhO)<sub>2</sub>POCl | [(1S,2R)-2-(Phosphoryl)cyclobutyl]methyl acetate | Prodrug synthesis |
| TBSCl | Silyl-protected derivative | Stabilization for storage |
Stereochemical Influence on Reactivity
The (1S,2R) configuration imposes steric and electronic constraints:
-
Transesterification : Lower yields compared to linear esters due to hindered nucleophile access .
-
Oxidation : Preferential attack on the hydroxymethyl group’s exo face .
Stability and Storage
-
Thermal Stability : Decomposes above 200°C, releasing acetic acid .
-
Light Sensitivity : Store in amber vials to prevent photodegradation .
This compound’s reactivity is governed by its stereochemistry and functional group interplay. Further studies are needed to explore its catalytic applications and bioconjugation potential.
Scientific Research Applications
Organic Chemistry
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions, including:
- Esterification : Used in synthesizing other esters.
- Functional Group Transformations : Acts as a precursor for introducing different functional groups into organic compounds.
Medicinal Chemistry
In medicinal chemistry, the compound has shown potential in drug design and development due to its biological activity. Notably:
- Drug Design : Its structural properties may enhance binding affinity to biological targets, making it a candidate for further investigation in therapeutic applications.
- Bioisosterism Studies : The compound has been evaluated for its role as a bioisostere in drug development, particularly in replacing amide groups with more stable structures like triazoles .
Industrial Applications
In industrial settings, [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is utilized in the synthesis of specialty chemicals. Its reactivity and versatility make it suitable for producing various chemical intermediates used in pharmaceuticals and agrochemicals.
Case Study 1: Drug Development
Research has indicated that compounds similar to [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate can exhibit potent biological activities. For instance, studies on derivatives have shown their effectiveness as HCV protease inhibitors . This highlights the potential of this compound in developing antiviral agents.
Case Study 2: Chemical Reactivity
The compound's ability to undergo oxidation and reduction reactions has been documented in studies focusing on synthetic methodologies. These reactions are crucial for creating derivatives that may have enhanced properties or new functionalities.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Enantiomeric Form: [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate
- Structural Similarities : Shares the same molecular formula (C₈H₁₄O₃), molecular weight (158.20 g/mol), and functional groups (hydroxymethyl, acetate) as the target compound.
- Enantiomers often exhibit differences in receptor binding or metabolic pathways due to chiral recognition .
- Implications : While physical properties (e.g., melting point, solubility) may remain identical, pharmacological activity could vary significantly.
Cyclopropane Analog: ((1R,2S)-2-(3-Fluorophenyl)-2-(Hydroxymethyl)cyclopropyl)methyl Acetate
- Structural Features : Cyclopropane ring (smaller, higher ring strain) with a 3-fluorophenyl substituent (CAS 1369768-29-5, C₁₃H₁₅FO₃; MW 238.26 g/mol) .
- Substituent Effects: The 3-fluorophenyl group introduces lipophilicity and electronic effects, altering solubility and binding affinity in biological systems.
- Applications : The fluorinated aromatic moiety may enhance blood-brain barrier penetration in CNS-targeted drugs.
Cyclopentene Derivative: [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl Acetate
- Structure: Cyclopentene ring with acetamido and acetate groups (CAS 69971-20-6, C₁₀H₁₅NO₃; MW 197.23 g/mol) .
- Functional Groups: The acetamido group introduces hydrogen-bonding capability, which is absent in the target compound.
- Biological Relevance : The acetamido group may facilitate interactions with enzymes or receptors via hydrogen bonding, influencing pharmacokinetics.
Non-Cyclic Ester: Isobutyl Acetate
- Structure : Linear ester (CAS 110-19-0, C₆H₁₂O₂; MW 116.16 g/mol) .
- Comparison: Simplicity: Lacking cyclic or hydroxymethyl groups, it is less sterically hindered and more volatile.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Stereochemical Sensitivity : The enantiomeric pair (target compound vs. [(1R,2S)-isomer]) highlights the necessity of chiral resolution in drug synthesis to avoid unintended biological effects .
- Ring Strain vs. Stability : Cyclopropane analogs may offer higher reactivity for targeted prodrug activation, whereas cyclobutane derivatives balance strain and stability .
- Volatility Trade-offs: Non-cyclic esters like isobutyl acetate lack the structural complexity for medicinal applications but excel as industrial solvents .
Biological Activity
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The cyclobutyl ring and the hydroxymethyl group contribute to its reactivity and interaction with biological targets, making it a candidate for further exploration in drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can engage in hydrogen bonding, which enhances the compound's reactivity with proteins and enzymes. The rigid structure provided by the cyclobutyl ring can influence the binding affinity and selectivity towards various biological receptors.
Structure-Activity Relationships (SAR)
Understanding the SAR of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is crucial for optimizing its biological activity. Compounds with similar scaffolds have been studied to elucidate how modifications can enhance or diminish potency.
Biological Activity Findings
Recent studies have demonstrated that derivatives of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate exhibit various biological activities, including:
- Antagonistic Effects : Some analogues have shown significant antagonistic effects on P2Y1 receptors, which are implicated in platelet aggregation and thrombus formation. For instance, certain modifications led to IC50 values in the micromolar range, indicating potential for antithrombotic applications .
- Agonistic Properties : Other derivatives have acted as agonists at GPR88 receptors, which are associated with neuropsychiatric disorders. This suggests a potential role in treating conditions such as addiction .
Case Studies
Several case studies highlight the biological relevance of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate:
- Thromboxane A2 Analogue Study : Research involving cyclobutane derivatives demonstrated that modifications could significantly alter their pharmacological profiles. The introduction of a hydroxymethyl group improved interactions with thromboxane receptors, suggesting a pathway for developing new cardiovascular therapies .
- GPR88 Agonist Development : A study focused on GPR88 showed that compounds with similar cyclobutyl structures exhibited promising agonistic activity. This opens avenues for exploring treatments for neuropsychiatric disorders through targeted receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
